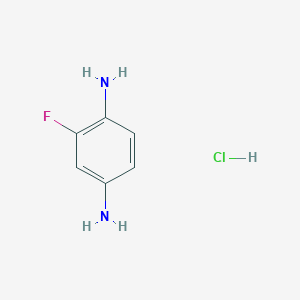
2-FLuorobenzene-1,4-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2 It is a fluorinated aromatic amine, which means it contains a benzene ring with fluorine and amine groups attached
Métodos De Preparación
The synthesis of 2-fluorobenzene-1,4-diamine dihydrochloride typically involves the diazotization of aniline hydrochloride followed by a reaction with fluoboric acid. The process can be summarized as follows:
Diazotization: Aniline hydrochloride is dissolved in water and hydrochloric acid, and then sodium nitrite is added to form the diazonium salt.
Reaction with Fluoboric Acid: The diazonium salt is then reacted with fluoboric acid to form the corresponding fluoborate.
Decomposition: The fluoborate is decomposed by heating to yield 2-fluorobenzene-1,4-diamine dihydrochloride.
Industrial production methods may involve continuous-flow processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
2-Fluorobenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluorobenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-fluorobenzene-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, leading to specific biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
2-Fluorobenzene-1,4-diamine dihydrochloride can be compared with other fluorinated aromatic amines, such as:
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Chlorobenzene: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Bromobenzene: Similar to chlorobenzene but with a bromine atom, affecting its reactivity and applications.
The uniqueness of 2-fluorobenzene-1,4-diamine dihydrochloride lies in its specific substitution pattern and the presence of both fluorine and amine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8ClFN2 |
|---|---|
Peso molecular |
162.59 g/mol |
Nombre IUPAC |
2-fluorobenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,8-9H2;1H |
Clave InChI |
GVMXNUZAIYYGRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


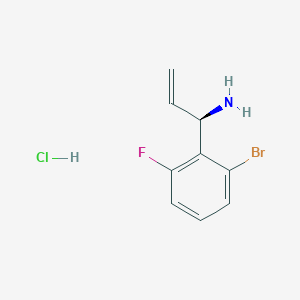
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)

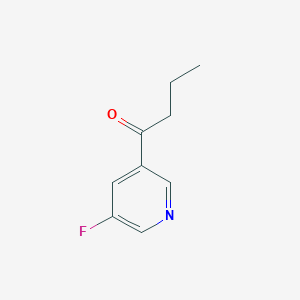
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
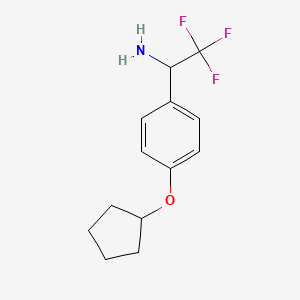
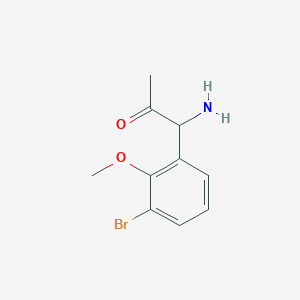

![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)


![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)


